1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid

CAS No.: 1185101-95-4

Cat. No.: VC2659392

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185101-95-4 |

|---|---|

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 1,4-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H18N2O3/c1-9-8-14(2)10(12(9)13(17)18)7-11(16)15-5-3-4-6-15/h8H,3-7H2,1-2H3,(H,17,18) |

| Standard InChI Key | ISKZPCKTPMSJCF-UHFFFAOYSA-N |

| SMILES | CC1=CN(C(=C1C(=O)O)CC(=O)N2CCCC2)C |

| Canonical SMILES | CC1=CN(C(=C1C(=O)O)CC(=O)N2CCCC2)C |

Introduction

Structural Characteristics and Properties

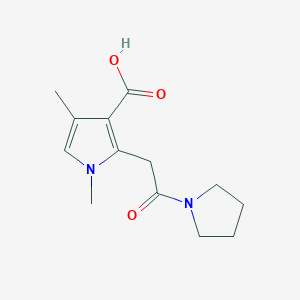

1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid contains a pyrrole ring system with methyl substituents at positions 1 and 4, a carboxylic acid group at position 3, and a 2-oxo-2-pyrrolidin-1-ylethyl group at position 2. This specific arrangement of functional groups gives the compound its distinct chemical identity and reactivity profile. The molecular structure contributes to its potential interactions with biological targets and its utility as a synthetic building block.

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 1185101-95-4 |

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 1,4-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H18N2O3/c1-9-8-14(2)10(12(9)13(17)18)7-11(16)15-5-3-4-6-15/h8H,3-7H2,1-2H3,(H,17,18) |

| Standard InChIKey | ISKZPCKTPMSJCF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(C(=C1C(=O)O)CC(=O)N2CCCC2)C |

The compound possesses a carboxylic acid functional group, which contributes to its acidity and potential for derivatization. The pyrrolidine ring connected through an amide linkage provides a tertiary amide functionality that may participate in hydrogen bonding and other intermolecular interactions. These structural features are important considerations when evaluating the compound's potential applications and reactivity patterns.

Structural Comparison with Related Compounds

When comparing 1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid to related pyrrole derivatives, several structural similarities and differences become apparent. For instance, 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid (CID 3018578) shares the pyrrole core with a carboxylic acid group at position 3 and a methyl group at position 4, but lacks the N-methyl substitution and the 2-oxo-2-pyrrolidin-1-ylethyl side chain.

Similarly, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 253870-02-9) contains a formyl group at position 5, which introduces different electronic and steric effects compared to the subject compound. These structural variations result in different physicochemical properties and potentially different biological activities.

Applications in Chemical and Pharmaceutical Research

1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid serves primarily as a building block in chemical synthesis, with potential applications in pharmaceutical research. Its unique structural features make it valuable for the development of more complex molecules with potential biological activity.

Building Block for Drug Development

The compound's structural similarity to biologically active molecules suggests its potential utility in medicinal chemistry. Pyrrole-containing compounds are found in many natural products and pharmaceuticals, and the pyrrole ring is considered a privileged structure in drug discovery. The presence of the pyrrolidine ring connected through an amide linkage further enhances the compound's potential applications in drug development.

Similar pyrrole derivatives have shown antitumor activity, suggesting that 1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid might serve as a starting point for the development of new anticancer agents. For instance, 5-bromo-7-azaindolin-2-one derivatives containing 2,4-dimethyl-1H-pyrrole-3-carboxamide moieties have been explored for their antitumor potential against solid tumors.

Synthetic Intermediate

As a synthetic intermediate, this compound offers various functionalization possibilities:

-

The carboxylic acid group can be derivatized to form esters, amides, or other carboxylic acid derivatives

-

The pyrrolidine ring provides opportunities for further modification

-

The pyrrole core allows for various substitution reactions

These functionalization options make the compound versatile in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Current Research and Future Directions

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on similar compounds have provided valuable insights into the effects of structural modifications on biological activity. For example, research on 5-bromo-7-azaindolin-2-one derivatives containing 2,4-dimethyl-1H-pyrrole-3-carboxamide moieties has explored the impact of various substituents on antitumor activity. Similar studies could be conducted on derivatives of 1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid to identify potential lead compounds for drug development.

Synthesis of Novel Derivatives

The development of efficient synthetic routes to 1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid and its derivatives represents another important research direction. New synthetic methodologies could enable the preparation of a wider range of analogs, facilitating more comprehensive SAR studies and potentially leading to the discovery of compounds with enhanced biological activity or improved physicochemical properties.

Biological Activity Evaluation

Evaluation of the biological activity of 1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid and its derivatives is a crucial area for future research. Given the antitumor activity observed with related compounds, screening against cancer cell lines would be a logical starting point. Additionally, evaluation against other biological targets, such as enzymes or receptors involved in various disease processes, could reveal new potential applications.

Analytical Characterization

Analytical characterization of 1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid typically involves various spectroscopic and spectrometric techniques. While specific spectral data for this compound is limited in the available literature, common characterization methods for similar pyrrole derivatives include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR and 13C-NMR) to confirm the structure and purity

-

Mass spectrometry (MS) to determine the molecular weight and fragmentation pattern

-

Infrared (IR) spectroscopy to identify functional groups

-

Elemental analysis to confirm the elemental composition

For similar compounds, NMR analysis is typically performed in deuterated solvents such as DMSO-d6, using tetramethylsilane as an internal standard. Mass spectrometry is often conducted using electrospray ionization (ESI) techniques. These analytical methods provide complementary information that, together, enables confident structural assignment and purity assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume